5-Acetoxy-5-(1-phenylethyl)barbituric acid
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Overview
Description
5-Acetoxy-5-(1-phenylethyl)barbituric acid is a chemical compound with the molecular formula C14H14N2O5. It is a derivative of barbituric acid, which is known for its use in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants . This compound is characterized by the presence of an acetoxy group and a phenylethyl group attached to the barbituric acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxy-5-(1-phenylethyl)barbituric acid typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Acetoxy-5-(1-phenylethyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .
Scientific Research Applications
5-Acetoxy-5-(1-phenylethyl)barbituric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other barbiturate derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a sedative or anticonvulsant agent.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 5-Acetoxy-5-(1-phenylethyl)barbituric acid involves its interaction with the central nervous system. It acts as a depressant by enhancing the activity of gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitters. This leads to increased chloride ion influx and hyperpolarization of neurons, resulting in sedative and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A widely used barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Another barbiturate used for sedation and anesthesia.
Thiopental: An ultra-short-acting barbiturate used in anesthesia induction
Uniqueness
5-Acetoxy-5-(1-phenylethyl)barbituric acid is unique due to its specific acetoxy and phenylethyl substitutions, which may confer distinct pharmacological properties compared to other barbiturates. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
37431-37-1 |
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Molecular Formula |
C14H14N2O5 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
[2,4,6-trioxo-5-(1-phenylethyl)-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C14H14N2O5/c1-8(10-6-4-3-5-7-10)14(21-9(2)17)11(18)15-13(20)16-12(14)19/h3-8H,1-2H3,(H2,15,16,18,19,20) |
InChI Key |
KLPVACBCXCZPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2(C(=O)NC(=O)NC2=O)OC(=O)C |
Origin of Product |
United States |
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